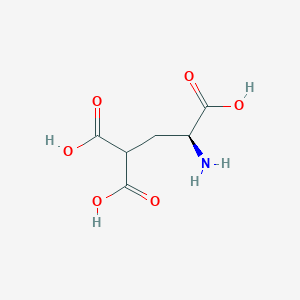

gamma-Carboxyglutamic acid

Description

Found in various tissues, particularly in four blood-clotting proteins including prothrombin, in kidney protein, in bone protein, and in the protein present in various ectopic calcifications.

Properties

IUPAC Name |

(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314132 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-57-7 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carboxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-carboxy-L-glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Vitamin K in the Gamma-Carboxylation of Glutamate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the critical role of vitamin K in the post-translational gamma-carboxylation of glutamate residues. This modification is essential for the biological activity of a class of proteins known as vitamin K-dependent proteins (VKDPs), which are integral to blood coagulation, bone metabolism, and the prevention of vascular calcification. We will explore the molecular mechanisms, key enzymatic players, quantitative parameters, and detailed experimental methodologies relevant to this vital biochemical pathway.

Introduction to Gamma-Carboxylation

Vitamin K-dependent gamma-carboxylation is a post-translational modification that converts specific glutamate (Glu) residues on precursor proteins into gamma-carboxyglutamate (Gla) residues.[1][2] This process occurs in the endoplasmic reticulum and is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX).[1][2][3] The addition of a second carboxyl group to the gamma-carbon of the glutamate side chain is fundamental to the function of VKDPs. The resulting Gla residues form a unique calcium-binding module, enabling these proteins to undergo a conformational change that facilitates their interaction with negatively charged phospholipid membranes, a critical step in processes like blood clotting.[1][2] Defects in this pathway, whether genetic or induced by antagonists like warfarin, can lead to severe bleeding disorders.[1]

The Molecular Machinery of Carboxylation

The gamma-carboxylation system is a multi-component process involving a substrate protein, the GGCX enzyme, and a series of co-substrates, all linked through an enzymatic pathway known as the Vitamin K cycle.

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein located in the endoplasmic reticulum.[3][4] Its function is to catalyze the addition of a carboxyl group from CO2 to the gamma-carbon of specific Glu residues within the "Gla domain" of VKDPs.[1][5] The enzyme recognizes its protein substrates through a conserved 18-amino acid N-terminal sequence on the VKDP precursor, known as the propeptide.[6][7] The binding of the propeptide to GGCX is a high-affinity interaction that tethers the substrate to the enzyme, positioning the adjacent Gla domain for carboxylation.[4][5] This interaction also allosterically stimulates the catalytic activity of GGCX.[5][8] GGCX acts processively, meaning it typically performs multiple carboxylation events on a single substrate molecule before releasing it.[1][2]

The Vitamin K Cycle

The carboxylation reaction is energetically driven by the oxidation of the reduced form of vitamin K, known as vitamin K hydroquinone (KH2).[7][9] This process is part of a metabolic pathway called the vitamin K cycle, which allows for the continuous regeneration of KH2, enabling a small amount of vitamin K to be reused many times.[10]

The key steps are:

-

Carboxylation and Epoxidation: GGCX utilizes KH2, O2, and CO2 as co-substrates. It harnesses the energy from the oxidation of KH2 to vitamin K 2,3-epoxide (KO) to abstract a proton from the gamma-carbon of a glutamate residue.[4][7] This creates a carbanion that then attacks CO2, forming the Gla residue.[4]

-

Reduction of Vitamin K Epoxide: The resulting KO is reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR).[10]

-

Reduction of Vitamin K Quinone: Vitamin K quinone is then reduced to the active hydroquinone form (KH2) by VKOR and potentially other cellular reductases, completing the cycle.[10]

The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of active vitamin K hydroquinone and leading to the secretion of under-carboxylated, non-functional VKDPs.[10]

Quantitative Data Summary

The efficiency of gamma-carboxylation is dependent on enzyme kinetics, substrate affinities, and the presence of inhibitors. The following tables summarize key quantitative data from the literature.

Table 1: GGCX-Propeptide Binding Affinities

The affinity between GGCX and the propeptide of various vitamin K-dependent proteins varies significantly, which may influence their carboxylation efficiency. An optimal affinity (around 5 nM) is thought to produce the most efficiently carboxylated proteins.[2][11]

| Propeptide Source | Dissociation Constant (Kd) or Inhibition Constant (Ki) | Reference |

| Factor X | ~2-35 nM (Ki) | [12] |

| Factor IX | ~5 nM (Kd) | [2][11] |

| Factor VII | ~2-35 nM (Ki) | [12] |

| Protein S | ~2-35 nM (Ki) | [12] |

| Matrix Gla Protein | ~2-35 nM (Ki) | [12] |

| Protein C | ~20 nM (Kd); ~200 nM (Ki) | [2][11][12] |

| Prothrombin | ~200 nM (Ki) | [12] |

| Bone Gla Protein (Osteocalcin) | >400,000 nM (Ki) | [12] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km | Reference |

| GGCX | Pentapeptide (FLEEL) | Millimolar (mM) range | [13] |

| GGCX | Propeptide-containing substrates | Micromolar (µM) range (~1 µM) | [14] |

| VKOR (Human Liver Microsomes) | Vitamin K1 Epoxide | 1.14 µM | [15] |

| VKOR (Human Liver Microsomes) | Menaquinone-4 (MK-4) Epoxide | 0.16 µM | [15] |

Table 3: Warfarin Inhibition Constants

The half-maximal inhibitory concentration (IC50) of warfarin for VKOR varies significantly depending on the assay conditions. Cell-based assays, which better reflect the physiological environment, show inhibition at nanomolar concentrations, consistent with therapeutic plasma levels.[16][17] In contrast, in vitro assays using the artificial reductant DTT yield much higher IC50 values.[17]

| Assay Type | Reductant | Warfarin IC50 | Reference |

| Cell-Based Assay | Endogenous | ~97 nM | [16] |

| Cell-Based Assay | Endogenous | 0.54 µM to 2.58 µM | [1] |

| In Vitro (Microsomal) | GSH | ~52-82 nM | [17] |

| In Vitro (Microsomal) | DTT | ~2.4 µM | [17] |

| In Vitro (Purified Enzyme) | DTT | 3.8 - 4.7 µM | [16] |

Detailed Experimental Protocols

Accurate measurement of GGCX activity and the extent of carboxylation is crucial for research and drug development. Below are detailed protocols for key assays.

Protocol: Radiometric GGCX Activity Assay

This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate.

Materials:

-

GGCX-containing microsomal preparation

-

Synthetic peptide substrate (e.g., FLEEL)

-

Vitamin K-dependent protein propeptide (e.g., Factor IX propeptide)

-

Reduced Vitamin K (KH₂)

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Reaction Buffer: 50 mM MOPS, pH 7.4

-

Dithiothreitol (DTT)

-

Detergent (e.g., CHAPS) and Phosphatidylcholine

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH₂, propeptide, and the synthetic peptide substrate.

-

Initiate Reaction: Add NaH¹⁴CO₃ to the mixture. Start the reaction by adding the GGCX-containing microsomal preparation.

-

Incubation: Incubate the reaction at a specified temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA to precipitate the peptide.

-

Remove Unincorporated Label: Heat the sample (e.g., at 95°C for 2 minutes) to drive off unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. This step is critical and must be performed in a fume hood.

-

Quantification: Centrifuge the sample to pellet the precipitated peptide. Wash the pellet to remove any remaining unincorporated label. Resuspend the pellet in a suitable buffer, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the specific activity of GGCX based on the amount of ¹⁴C incorporated per unit time per amount of enzyme.

Protocol: HPLC-Based Quantification of Gamma-Carboxyglutamate (Gla)

This method quantifies the amount of Gla in a protein sample after alkaline hydrolysis and derivatization.

Materials:

-

Protein sample

-

Alkaline hydrolysis solution (e.g., 2 M NaOH or KOH)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) with mercaptoethanol, or phenylisothiocyanate (PITC))[18][19]

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile and an aqueous buffer like sodium acetate or phosphate)

-

Gla and other amino acid standards

Procedure:

-

Protein Hydrolysis: Place the protein sample in a hydrolysis tube. Add the alkaline hydrolysis solution. Seal the tube under vacuum or nitrogen and heat at 110°C for 20-24 hours to hydrolyze the protein into its constituent amino acids. Note: Acid hydrolysis destroys Gla, so alkaline hydrolysis is mandatory.

-

Neutralization and Desalting: After hydrolysis, neutralize the sample with an appropriate acid (e.g., HCl). Desalt the sample using a small ion-exchange column if necessary.[19]

-

Derivatization: Mix the amino acid hydrolysate with the derivatization agent (e.g., OPA or PITC) according to the manufacturer's protocol to create fluorescent or UV-absorbing derivatives.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the amino acid derivatives using a gradient elution on a C18 column.

-

Detection and Quantification: Detect the derivatives using a fluorescence (for OPA) or UV (for PITC) detector.[19][20] Identify the Gla peak by comparing its retention time to that of a derivatized Gla standard. Quantify the amount of Gla by integrating the peak area and comparing it to a standard curve generated with known amounts of Gla.

-

Data Normalization: Express the result as moles of Gla per mole of protein.

Protocol: Cell-Based Carboxylation ELISA

This assay measures the amount of correctly carboxylated VKDP secreted from cells, providing a functional measure of the entire vitamin K cycle in a native environment.[2][11]

Materials:

-

HEK293 cells engineered to express a VKDP reporter protein (e.g., a Factor IX construct).[2][21]

-

Cell culture medium and supplements, including vitamin K.

-

96-well ELISA plates.

-

Capture Antibody: A monoclonal antibody that specifically recognizes the calcium-dependent, correctly folded conformation of the Gla domain (i.e., only binds to carboxylated protein).[13][21]

-

Detection Antibody: A polyclonal antibody that recognizes the reporter protein regardless of its carboxylation status, conjugated to an enzyme like HRP.

-

Wash buffer (e.g., TBST) and Blocking buffer (e.g., 1% BSA in TBST).

-

Substrate for HRP (e.g., TMB).

-

Stop solution (e.g., 1 M H₂SO₄).

-

Plate reader.

Procedure:

-

Cell Culture: Plate the engineered HEK293 cells in a multi-well plate. Culture them in media containing varying concentrations of vitamin K or test compounds (e.g., warfarin).

-

Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect the cell culture medium which contains the secreted reporter protein.[13]

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]

-

Blocking: Wash the plate to remove unbound antibody and block non-specific binding sites with blocking buffer for 1 hour at room temperature.[13]

-

Sample Incubation: Add the collected cell culture media (and standards) to the wells. Crucially, the binding buffer must contain calcium (e.g., 10 mM CaCl₂), as the capture antibody's epitope is calcium-dependent. Incubate for 1-2 hours.[13]

-

Detection: Wash the plate. Add the HRP-conjugated detection antibody and incubate for 1 hour.

-

Signal Development: Wash the plate thoroughly. Add the TMB substrate and incubate in the dark until a blue color develops.

-

Measurement: Stop the reaction with the stop solution, which will turn the color yellow. Read the absorbance at 450 nm using a plate reader.

-

Analysis: Quantify the amount of carboxylated reporter protein by comparison to a standard curve. This provides a direct measure of the functional output of the cellular GGCX and vitamin K cycle pathway.

Mandatory Visualization

The following diagrams illustrate the core pathways described in this guide.

Caption: The Vitamin K Cycle, illustrating the regeneration of active Vitamin K hydroquinone.

Caption: The catalytic mechanism of Gamma-Glutamyl Carboxylase (GGCX).

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of vitamin K-dependent protein precursor propeptide, vitamin K hydroquinone, and glutamate substrate binding on the structure and function of {gamma}-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Vitamin K in Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. Insights into vitamin K-dependent carboxylation: home field advantage | Haematologica [haematologica.org]

- 12. The propeptides of the vitamin K-dependent proteins possess different affinities for the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 16. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Rapid assay for gamma-carboxyglutamic acid in urine and bone by precolumn derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of this compound by reverse phase HPLC of its phenylthiocarbamyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]

- 21. Development of a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify γ-glutamyl-carboxylated clotting factor IX and assess redox susceptibility of anticoagulant chemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Gamma-Glutamyl Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl carboxylase (GGCX) is an integral membrane protein residing in the endoplasmic reticulum that plays a pivotal role in the post-translational modification of vitamin K-dependent proteins (VKDPs).[1][2] This enzyme catalyzes the conversion of specific glutamate (Glu) residues on these proteins into gamma-carboxyglutamate (Gla) residues.[3][4] This modification is essential for the biological activity of numerous proteins involved in critical physiological processes, including blood coagulation, bone mineralization, and the inhibition of vascular calcification.[2][3][5] Given its central role in hemostasis, GGCX and the associated vitamin K cycle are significant targets for anticoagulant therapies. This guide provides a detailed examination of the structure, function, and catalytic mechanism of GGCX.

The Vitamin K Cycle: A Prerequisite for Carboxylation

GGCX's activity is inextricably linked to the vitamin K cycle, a metabolic pathway that recycles vitamin K to ensure a continuous supply of its reduced form, vitamin K hydroquinone (KH₂), which is an essential cofactor for the carboxylation reaction.[4][6][7]

The cycle involves three key enzymes:

-

Gamma-Glutamyl Carboxylase (GGCX): Utilizes KH₂ to carboxylate Glu residues, oxidizing the cofactor to vitamin K 2,3-epoxide (KO) in the process.[4][8][9]

-

Vitamin K Epoxide Reductase (VKOR): A multi-pass transmembrane protein that reduces KO back to vitamin K quinone.[5][8] This enzyme is the primary target of coumarin-based anticoagulants like warfarin.[4][10]

-

Vitamin K Reductase (VKR): An as-yet-unidentified enzyme that reduces vitamin K quinone to the active hydroquinone form (KH₂), completing the cycle.[8]

The tight coupling of these reactions ensures that the carboxylation of vital proteins can proceed efficiently.

Caption: The Vitamin K cycle, showing GGCX-driven carboxylation and subsequent regeneration of Vitamin K hydroquinone.

Enzyme Structure and Substrate Recognition

GGCX is a polytopic integral membrane protein, spanning the endoplasmic reticulum membrane multiple times.[1][8] This structure facilitates its interaction with the hydrophobic vitamin K cofactor embedded within the membrane.[4] While a high-resolution experimental structure was long elusive, recent cryo-electron microscopy studies have provided significant insights.[11][12]

The enzyme recognizes its protein substrates through a specific sequence known as the propeptide or exosite binding domain (EBD).[4] This domain, typically located at the N-terminus of VKDPs, binds with high affinity to a site on the N-terminal portion of GGCX.[4][13] This interaction is crucial for targeting specific proteins for carboxylation and is thought to induce conformational changes in GGCX that activate it for catalysis.

The Catalytic Mechanism of Carboxylation

The conversion of a Glu residue to a Gla residue is a complex biochemical reaction that is energetically unfavorable. GGCX overcomes this barrier by coupling the carboxylation to the oxidation of vitamin K hydroquinone.[9] The mechanism is thought to proceed through several key steps, often referred to as the "base strength amplification" mechanism.[1][8]

-

Deprotonation of Vitamin K Hydroquinone: The reaction is initiated by the deprotonation of KH₂. While early models proposed a cysteine residue as the catalytic base, subsequent studies have suggested an activated amine, possibly a histidine, is responsible for this step.[8][14]

-

Formation of a Strong Base: The deprotonation of KH₂ and its subsequent reaction with molecular oxygen (O₂) generates a highly reactive and potent basic intermediate, likely a vitamin K peroxy anion or dioxetane, which then rearranges to form a vitamin K oxyanion.[4] This intermediate is a sufficiently strong base to perform the next step.

-

Proton Abstraction from Glutamate: The vitamin K oxyanion abstracts a proton from the γ-carbon of the target glutamate residue, creating a Glu carbanion.[4] This is the rate-limiting step of the reaction.

-

Nucleophilic Attack on CO₂: The highly nucleophilic Glu carbanion then attacks a molecule of carbon dioxide, forming a new carbon-carbon bond and generating the gamma-carboxyglutamate (Gla) residue.[4]

-

Product Formation: Concurrently, the vitamin K intermediate collapses to form vitamin K 2,3-epoxide (KO), which is then released from the enzyme to be recycled by VKOR.[1][9]

Recent evidence suggests that the deprotonation of glutamate and the subsequent reaction with CO₂ may occur in a concerted mechanism, avoiding the formation of a discrete, high-energy carbanion intermediate.[15]

Caption: A stepwise representation of the proposed GGCX catalytic mechanism, from substrate binding to product release.

Quantitative Data

The kinetic parameters of GGCX have been studied using various substrates and assay systems. The data can vary depending on the source of the enzyme (e.g., bovine liver, recombinant human) and the specific peptide or protein substrate used.

| Substrate/Parameter | Reported Value | Enzyme Source/Conditions | Reference |

| Km for FLEEL (peptide) | ~4 mM | Bovine Liver Microsomes | (General literature value) |

| Km for Prothrombin | ~1-5 µM | Recombinant Human GGCX | (General literature value) |

| Km for Vitamin KH₂ | ~1-4 µM | Bovine Liver Microsomes | (General literature value) |

| Km for CO₂ | ~0.2-0.5 mM | Bovine Liver Microsomes | (General literature value) |

| Optimal pH | ~7.2 - 7.6 | In vitro assays | (General literature value) |

| Optimal Temperature | ~17-25 °C | In vitro assays | (General literature value) |

Note: These values are approximate and serve as a general reference. Specific experimental conditions significantly impact observed kinetics.

Experimental Protocols

The study of GGCX has relied on several key experimental methodologies.

Protocol 1: In Vitro GGCX Activity Assay (Radiometric)

This is a classic method for quantifying enzyme activity.

-

Enzyme Preparation: Microsomes containing GGCX are isolated from a source like bovine liver or from cells overexpressing recombinant GGCX.

-

Reaction Mixture: A reaction buffer is prepared containing the enzyme preparation, a peptide substrate (e.g., FLEEL), reduced vitamin K (KH₂), dithiothreitol (DTT) to maintain reducing conditions, and radiolabeled sodium bicarbonate (H¹⁴CO₃⁻).

-

Initiation and Incubation: The reaction is initiated by adding the vitamin K cofactor and incubated at a controlled temperature (e.g., 17°C) for a set time.

-

Quenching: The reaction is stopped by adding a strong acid, such as trichloroacetic acid, which also serves to drive off unincorporated ¹⁴CO₂.

-

Quantification: The amount of ¹⁴C incorporated into the peptide substrate is measured using liquid scintillation counting. The activity is then calculated based on the specific activity of the labeled bicarbonate.

Protocol 2: Purification of Bovine Liver GGCX

Purifying this integral membrane protein to homogeneity is challenging but essential for detailed structural and functional studies.[16]

-

Microsome Isolation: Bovine liver is homogenized, and microsomes are isolated by differential centrifugation.

-

Solubilization: The microsomal membrane is solubilized using a mild detergent (e.g., CHAPS) to extract GGCX.

-

Affinity Chromatography: The solubilized extract is passed over a column containing an immobilized propeptide sequence. GGCX binds specifically to this ligand.[17]

-

Elution: The enzyme is eluted from the affinity column.

-

Ion-Exchange Chromatography: Further purification is achieved using anion-exchange chromatography to separate GGCX from remaining contaminants.

-

Lectin Chromatography: As GGCX is a glycoprotein, immobilized lectin chromatography can be used as an additional purification step.[17]

-

Purity Analysis: The purity of the final preparation is assessed by SDS-PAGE, where a single band at approximately 98 kDa should be observed.[17]

Caption: A simplified workflow diagram for a standard in vitro radiometric GGCX assay.

Conclusion and Therapeutic Relevance

The gamma-glutamyl carboxylase is a unique enzyme that performs a vital post-translational modification through a sophisticated, energy-coupled mechanism. Its absolute requirement for a reduced vitamin K cofactor makes it, via the vitamin K cycle, a prime target for anticoagulant drugs like warfarin.[10] Understanding the intricate details of the GGCX catalytic cycle, its structure, and its interactions with substrates is crucial for the development of new and more targeted antithrombotic therapies. Furthermore, as the roles of Gla-containing proteins in bone and vascular health become clearer, GGCX is emerging as a potential target for interventions in a broader range of diseases, including osteoporosis and vascular calcification.[2] Continued research into this enzyme's mechanism will undoubtedly unlock new therapeutic possibilities.

References

- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 10. Warfarin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new model for vitamin K-dependent carboxylation: The catalytic base that deprotonates vitamin K hydroquinone is not Cys but an activated amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Vitamin K-dependent Carboxylase Generates γ-Carboxylated Glutamates by Using CO2 to Facilitate Glutamate Deprotonation in a Concerted Mechanism That Drives Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and identification of bovine liver gamma-carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification and identification of bovine liver gamma-carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Gamma-Carboxyglutamic Acid (Gla)-Containing Proteins in Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyglutamic acid (Gla)-containing proteins are a specialized class of proteins that undergo a vital post-translational modification, the vitamin K-dependent carboxylation of specific glutamic acid residues. This modification is essential for their biological activity, which is primarily mediated by the high-affinity binding of calcium ions. This enables these proteins to interact with negatively charged phospholipid membranes, a critical step in their diverse physiological functions. This technical guide provides an in-depth exploration of the core physiological roles of major Gla-containing proteins, with a focus on their involvement in blood coagulation, bone metabolism, and cellular signaling. We present a compilation of quantitative data, detailed experimental protocols for their characterization, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to Gla-Containing Proteins

The defining feature of Gla-containing proteins is the presence of this compound (Gla), an amino acid formed by the post-translational carboxylation of glutamic acid (Glu) residues.[1][2] This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase and is dependent on vitamin K as a cofactor.[1] The two carboxyl groups on the Gla residues are crucial for chelating calcium ions, which induces a conformational change in the protein, exposing a hydrophobic patch that facilitates binding to phospholipid membranes, particularly those containing phosphatidylserine.[3][4] This membrane-binding capacity is fundamental to the function of most Gla-containing proteins.[5][6]

The major families of Gla-containing proteins can be broadly categorized based on their primary physiological roles:

-

Blood Coagulation and Anticoagulation: This is the most well-characterized group, comprising both procoagulant and anticoagulant factors that maintain hemostatic balance.

-

Bone and Mineral Metabolism: These proteins are crucial for the regulation of bone mineralization and the inhibition of soft tissue calcification.

-

Cell Growth and Signaling: A growing number of Gla-containing proteins are being recognized for their roles in diverse signaling pathways that control cell growth, survival, and other vital processes.

Quantitative Data on Gla-Containing Proteins

For ease of comparison, the following tables summarize key quantitative data for several major Gla-containing proteins.

Table 1: Plasma Concentrations of Human Vitamin K-Dependent Coagulation Factors

| Protein | Zymogen Concentration (µg/mL) | Active Form Concentration | Reference Range (Activity) |

| Prothrombin (Factor II) | 100 | Thrombin (transiently formed) | 80-120% |

| Factor VII | 0.5 | Factor VIIa (trace amounts) | 70-130% |

| Factor IX | 5 | Factor IXa (trace amounts) | 70-130% |

| Factor X | 10 | Factor Xa (trace amounts) | 70-130% |

| Protein C | 4 | Activated Protein C (transiently formed) | 70-150% |

| Protein S | 20-25 | - | 70-140% |

| Protein Z | 2-3 | - | Not routinely measured |

Note: Plasma concentrations can vary between individuals and with different measurement assays.[7][8]

Table 2: Binding Affinities and Kinetic Parameters

| Protein/Complex | Ligand/Substrate | Dissociation Constant (Kd) | Kinetic Parameters |

| Prothrombin | Phospholipid Membranes | ~500-fold weaker for des-Gla variants | - |

| Factor Xa | Phospholipid Membranes | ~30-100 nM (in the absence of Factor Va) | - |

| Factor Xa-Factor Va (Prothrombinase) | Phospholipid Membranes | ~1 nM | - |

| Factor IXa | Factor X | Km: 0.49 µM | kcat: 7.7 s⁻¹[9] |

| GAS6 | Axl Receptor | 33 pM[10] | kon: 2.1 x 10⁷ M⁻¹s⁻¹[10] |

| Engineered Axl Decoy Receptor (MYD1-72) | GAS6 | 93 fM | - |

Table 3: Bone Metabolism Markers

| Protein | Typical Serum Levels (Adults) | Notes |

| Osteocalcin (Bone Gla Protein) | 5.2 - 22.4 ng/mL | Levels can fluctuate with age, sex, and time of day.[11] Assays lack standardization, leading to variability between labs.[12] |

Experimental Protocols

Accurate characterization of Gla-containing proteins is essential for both research and clinical applications. Below are detailed methodologies for key experiments.

Coagulation Assays

3.1.1. Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is sensitive to deficiencies in Factors II, V, VII, and X, and fibrinogen.[13][14]

-

Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating coagulation. The time taken for a fibrin clot to form is measured.[15][16]

-

Specimen Collection and Preparation:

-

Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate (9:1 blood to anticoagulant ratio).[13][17]

-

Invert the tube gently at least six times to ensure thorough mixing.[13]

-

Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[15]

-

Perform the assay within 4 hours of collection.[15]

-

-

Manual Procedure:

-

Pre-warm the PT reagent and plasma sample to 37°C.[15]

-

Pipette 100 µL of plasma into a test tube.

-

Add 200 µL of pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.

-

Incubate at 37°C and observe for clot formation by tilting the tube.

-

Stop the stopwatch as soon as a fibrin clot is visible. The recorded time is the prothrombin time.

-

-

Automated Method: Follow the specific instructions for the automated coagulometer being used. Clot formation is typically detected photo-optically.[13]

-

Reference Range: Typically 10 to 13 seconds, but this can vary depending on the reagent and instrument used.[17]

3.1.2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in Factors VIII, IX, XI, XII, prekallikrein, and high molecular weight kininogen, as well as Factors II, V, X, and fibrinogen.[18][19]

-

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (cephalin) are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[20]

-

Specimen Collection and Preparation: Same as for the PT assay.

-

Manual Procedure:

-

Pre-warm the aPTT reagent, calcium chloride solution, and plasma sample to 37°C.[18]

-

Pipette 50 µL of plasma into a test tube.

-

Add 50 µL of aPTT reagent to the plasma and incubate at 37°C for a specified time (e.g., 3 minutes).[21]

-

Rapidly add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.[21]

-

Incubate at 37°C and observe for clot formation.

-

Stop the stopwatch upon clot formation.

-

-

Automated Method: Follow the instrument-specific protocol.

-

Reference Range: Typically 25 to 43 seconds, but this is highly dependent on the reagent and detection method.[18]

Immunoassays for Bone Gla Proteins

3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Osteocalcin (Bone Gla Protein)

-

Principle: This assay typically uses a sandwich ELISA format. A capture antibody specific for osteocalcin is coated onto a microplate. The sample is added, and any osteocalcin present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the osteocalcin. A substrate is added, and the resulting color change is proportional to the amount of osteocalcin in the sample.[22][23][24]

-

Specimen Collection and Preparation:

-

General ELISA Protocol:

-

Prepare standards and samples at the appropriate dilutions.

-

Add standards and samples to the wells of the antibody-coated microplate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.[23]

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate.[23]

-

Wash the plate.

-

Add TMB substrate and incubate in the dark to allow for color development.[23]

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the concentration of osteocalcin in the samples.

-

-

Note: Specific incubation times and reagent volumes will vary depending on the commercial kit used.[22][23][24][25]

Methods for Quantifying Gamma-Carboxylation

Determining the degree of carboxylation is crucial as it directly relates to the biological activity of Gla-proteins.

-

Mass Spectrometry (MS): This is a powerful technique for identifying and quantifying post-translational modifications. LC-MS/MS can be used to identify Gla-containing peptides and determine the extent of carboxylation at specific sites.[1][26][27]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify Gla residues after acid or alkaline hydrolysis of the protein.[1][2]

-

Immunoassays (ELISA): Specific antibodies that recognize either the carboxylated or undercarboxylated forms of a protein can be used in an ELISA format to determine the relative amounts of each.[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Gla-containing proteins.

The Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving Gla-containing proteins that culminates in the formation of a fibrin clot.

References

- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Membrane binding properties of prothrombin and other this compound-containing coagulation proteins - UBC Library Open Collections [open.library.ubc.ca]

- 4. Membrane Binding by Prothrombin Mediates Its Constrained Presentation to Prothrombinase for Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of serum osteocalcin with a human-specific two-site immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. Plasma levels of protein C and vitamin K-dependent coagulation factors in patients on long-term oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of warfarin on plasma concentrations of vitamin K dependent coagulation factors in patients with stable control and monitored compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteocalcin, Serum - Bone Health - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Osteocalcin measurement | Allina Health [account.allinahealth.org]

- 13. labcorp.com [labcorp.com]

- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 18. linear.es [linear.es]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 21. atlas-medical.com [atlas-medical.com]

- 22. Human Osteocalcin,Bone gla protein (OT,BGP) Elisa Kit – AFG Scientific [afgsci.com]

- 23. krishgen.com [krishgen.com]

- 24. Mouse Osteocalcin/Bone gla protein,OT/BGP Elisa Kit – AFG Scientific [afgsci.com]

- 25. Rabbit OC/BGP(Osteocalcin/Bone Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 26. kinase-insight.com [kinase-insight.com]

- 27. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Core of Coagulation: An In-depth Technical Guide to the Gla Domain

For Researchers, Scientists, and Drug Development Professionals

The γ-carboxyglutamic acid (Gla) domain is a highly conserved, post-translationally modified protein module that serves as the cornerstone for the function of vitamin K-dependent coagulation factors. Its unique structural features and calcium-dependent membrane binding are critical for the assembly of coagulation complexes on phospholipid surfaces, a pivotal step in the blood clotting cascade. This technical guide provides a comprehensive overview of the Gla domain's structure, the enzymatic process of its formation, its interaction with calcium and membranes, and the experimental methodologies used for its study.

Core Structure of the Gla Domain

The Gla domain is an N-terminal module of approximately 45 amino acid residues found in several blood coagulation proteins, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C, S, and Z.[1][2] Its defining feature is the presence of 9 to 13 γ-carboxyglutamic acid (Gla) residues, which are formed by the post-translational carboxylation of specific glutamic acid (Glu) residues.[3][4] This modification introduces an additional carboxyl group on the γ-carbon of the glutamate side chain, creating a potent bidentate calcium ion chelator.[5]

In the absence of calcium, the Gla domain is largely unstructured.[6] However, the binding of calcium ions induces a significant conformational change, leading to a highly ordered and functional structure.[2] The calcium-replete Gla domain adopts a characteristic fold stabilized by a conserved disulfide bond.[7] A key structural feature that emerges upon calcium binding is the exposure of a hydrophobic patch, often referred to as the "hydrophobic keel," which is crucial for insertion into the phospholipid membrane.[8][9] The core structure consists of an N-terminal ω-loop and a series of short α-helices.[7]

The Vitamin K-Dependent γ-Carboxylation Pathway

The conversion of Glu to Gla is a critical post-translational modification catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), an integral membrane protein located in the endoplasmic reticulum.[3][10] This enzymatic reaction is dependent on the reduced form of vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide.[10] The process is tightly linked to the vitamin K cycle, which regenerates the reduced vitamin K necessary for the carboxylation reaction.[11][12][13]

The propeptide of the vitamin K-dependent protein precursors plays a crucial role in targeting the protein to the GGCX and is cleaved off before secretion from the cell.[4] The efficiency of carboxylation can be influenced by the sequence of the propeptide.[4][14] Incomplete carboxylation results in the circulation of under-carboxylated or non-carboxylated proteins, known as Proteins Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), which have reduced or no biological activity.[15]

Calcium and Membrane Binding: A Synergistic Interaction

The primary function of the Gla domain is to anchor coagulation factors to the surface of activated platelets and endothelial cells, which expose negatively charged phospholipids, particularly phosphatidylserine (PS).[9][16] This localization is essential for the formation of the tenase and prothrombinase complexes, which dramatically accelerate the coagulation cascade.[17][18]

The binding to phospholipid membranes is strictly calcium-dependent.[8][16] The Gla residues, with their two carboxylate groups, chelate calcium ions, which in turn bridge the Gla domain to the negatively charged phosphate head groups of the membrane phospholipids.[5][7] The affinity of a single Gla residue for calcium is relatively low; however, the cooperative binding of multiple Gla residues within the domain results in a high-affinity interaction.[19]

Upon calcium binding, the aforementioned hydrophobic keel, composed of residues such as Phenylalanine, Leucine, and Valine, is exposed and inserts into the hydrophobic core of the lipid bilayer, further stabilizing the protein-membrane interaction.[6][8] While most Gla domains show a preference for phosphatidylserine, some, like that of Factor VII, exhibit a higher affinity for phosphatidic acid.[9][20]

Quantitative Data

The following tables summarize key quantitative parameters related to the Gla domain's interactions.

Table 1: Calcium Binding Affinities of Gla Domains

| Protein/Peptide | Method | Kd (μM) | Conditions | Reference(s) |

| Bovine Prothrombin Fragment 1 | - | 1.0 | 1.0 mM Ca2+, 25:75 PS/PC vesicles | [21] |

| Bovine Prothrombin Gla domain (1-45) | Radioiodinated peptide binding | 11.8 | 1.0 mM Ca2+, 25:75 PS/PC vesicles | [21] |

| Human Prothrombin Gla domain (1-46) | Fluorescence Quenching | 1.3 | Interaction with Factor Va | [22] |

| Factor VII | Monoclonal Antibody Binding | Half-maximal binding at 80 μM Ca2+ | - | [23] |

| Single Gla residue (model peptide) | NMR | ~15,000 (15 mM) | - | [19] |

| Two Gla residues (model peptide) | NMR | 600 | Cooperative binding | [19] |

Table 2: Phospholipid Binding Affinities of Gla Domains

| Protein/Peptide | Method | Kd (μM) | Phospholipid Composition | Reference(s) |

| Human Prothrombin Gla domain (1-46) | - | 0.5 | Phospholipid membranes | [22] |

| Bovine Prothrombin Gla domain (1-45) | Radioiodinated peptide binding | 11.8 | 25:75 PS/PC vesicles | [21] |

Table 3: Physicochemical Properties of γ-Carboxyglutamic Acid

| Property | Method | Value | Conditions | Reference(s) |

| pKa1 | NMR | 2.62 ± 0.07 | Absence of Ca2+ | [19] |

| pKa2 | NMR | 5.02 ± 0.05 | Absence of Ca2+ | [19] |

| pKa1 | NMR | 2.54 ± 0.02 | Presence of Ca2+ | [19] |

| pKa2 | NMR | 4.55 ± 0.04 | Presence of Ca2+ | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the Gla domain. Below are outlines of key experimental protocols.

In Vitro γ-Carboxylation Assay

This assay measures the activity of the γ-glutamyl carboxylase (GGCX) by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.[13][24]

Materials:

-

Microsomal preparation containing GGCX

-

Synthetic peptide substrate (e.g., FLEEL)

-

Reduced Vitamin K (KH2)

-

14C-labeled sodium bicarbonate (NaH14CO3)

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., Tris-HCl with CHAPS)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the microsomal preparation, peptide substrate, DTT, and reaction buffer.

-

Initiate the reaction by adding KH2 and NaH14CO3.

-

Incubate the reaction at a specific temperature (e.g., 25°C) for a defined time.

-

Stop the reaction by adding TCA to precipitate the proteins and peptides.

-

Wash the precipitate to remove unincorporated NaH14CO3.

-

Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of 14CO2 incorporated per unit time.

A cell-based ELISA can also be used to assess carboxylation efficiency.[14][25][26]

Liposome Binding Assay

This assay determines the affinity of the Gla domain for phospholipid membranes.[27][28]

Materials:

-

Purified Gla domain-containing protein or peptide

-

Phospholipids (e.g., Phosphatidylcholine, Phosphatidylserine)

-

Buffer (e.g., Tris-HCl, NaCl, CaCl2)

-

Extruder or sonicator for liposome preparation

-

Ultracentrifuge

Protocol:

-

Prepare liposomes of a defined size and composition by drying a lipid film, hydrating it with buffer, and then extruding or sonicating the suspension.

-

Incubate the purified protein/peptide with the liposomes at various concentrations in the presence of calcium.

-

Separate the liposome-bound protein from the unbound protein by ultracentrifugation.

-

Quantify the amount of protein in the supernatant (unbound) and the pellet (bound) using methods like SDS-PAGE with densitometry or a protein concentration assay.

-

Determine the dissociation constant (Kd) by plotting the fraction of bound protein against the liposome concentration and fitting the data to a binding isotherm.

X-ray Crystallography for Structure Determination

This technique provides high-resolution three-dimensional structures of the Gla domain.[3][5][8][15]

Protocol Overview:

-

Protein Expression and Purification: Express the Gla domain or the full-length protein in a suitable expression system and purify it to homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals. This is often done using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the protein into the electron density and refine the model to best fit the experimental data.

-

Structure Validation: Assess the quality of the final model using various statistical parameters.

NMR Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful tool to study the structure, dynamics, and interactions of the Gla domain in solution.[4][9][17][29][30]

Protocol Overview:

-

Isotope Labeling: For detailed structural studies, uniformly label the protein with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.

-

NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) to assign the chemical shifts of the backbone and side-chain atoms.

-

Structural Restraints: Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons that are close in space.

-

Structure Calculation: Use the experimental restraints (NOEs, dihedral angles from chemical shifts) to calculate a family of structures that are consistent with the data.

-

Interaction Studies: Monitor changes in the NMR spectra (e.g., chemical shift perturbations) upon titration with calcium or phospholipids to map the binding sites and determine binding affinities.

References

- 1. A novel surface modification using tissue factor reconstituted in phospholipid vesicles for the activation of blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gla domain - Wikipedia [en.wikipedia.org]

- 3. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. users.cs.duke.edu [users.cs.duke.edu]

- 5. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 6. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 9. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. benchchem.com [benchchem.com]

- 12. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin K-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 16. tf7.org [tf7.org]

- 17. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 18. Protocols – Morrissey Lab, University of Michigan [tf7.org]

- 19. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid Specificity of the Membrane Binding Domain of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1-45) to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-affinity calcium-binding site in the gama-carboxyglutamic acid domain of bovine factor VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular basis of vitamin K driven γ-carboxylation at membrane interface - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. pubs.acs.org [pubs.acs.org]

Identification of Novel Gamma-Carboxyglutamic Acid Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyglutamic acid (Gla) is a unique amino acid formed by the post-translational modification of glutamate residues, a reaction catalyzed by the vitamin K-dependent gamma-glutamyl carboxylase (GGCX). This modification is critical for the biological activity of a class of proteins known as Gla-containing proteins. The introduction of a second carboxyl group on the gamma-carbon of glutamate confers these proteins with the ability to bind calcium ions, which is essential for their proper conformation and function.

Historically, Gla proteins were primarily associated with the blood coagulation cascade, including well-known factors like prothrombin, Factor VII, IX, and X, as well as anticoagulant proteins C and S. However, the discovery of Gla proteins with diverse functions, such as osteocalcin in bone metabolism, Matrix Gla Protein (MGP) in the inhibition of vascular calcification, and Growth Arrest-Specific 6 (Gas6) protein in cell signaling, has expanded the physiological significance of this post-translational modification.[1][2]

The identification of novel Gla proteins is a rapidly evolving field with significant implications for understanding human health and disease. Newly discovered transmembrane Gla proteins (TMGs) and proline-rich Gla proteins (PRGPs) suggest roles for vitamin K-dependent carboxylation in signal transduction, cell cycle progression, and protein turnover.[3][4] This guide provides a comprehensive overview of the methodologies used to identify and characterize novel Gla proteins, offering detailed experimental protocols, data presentation strategies, and visual workflows to aid researchers in this exciting area of study.

Experimental Methodologies

The identification and characterization of novel Gla proteins require a multi-faceted approach, combining bioinformatics prediction, biochemical assays, and advanced analytical techniques.

Bioinformatics Prediction of Gla-Containing Proteins

The in silico prediction of potential Gla-containing proteins is a crucial first step to narrow down experimental targets. Machine learning-based approaches have shown promise in identifying potential carboxylation sites.

Experimental Protocol: Prediction of Gamma-Carboxylation Sites using Machine Learning

-

Data Collection and Preprocessing:

-

Compile a training set of experimentally verified carboxylated and non-carboxylated glutamate residues from protein databases like UniProt and dbPTM.

-

Extract features for each glutamate residue, including:

-

Sequence Features: Amino acid composition and positional weighted matrix (PWM) of the surrounding peptide sequence (e.g., a window of 21 amino acids centered on the glutamate).

-

Structural Features: Predicted secondary structure (helix, sheet, coil) and solvent accessible surface area (ASA) using tools like PSIPRED.[5]

-

-

-

Model Training:

-

Utilize a support vector machine (SVM) or a neural network to train a classification model on the preprocessed data. The model learns to distinguish between carboxylated and non-carboxylated sites based on the input features.

-

-

Prediction and Validation:

-

Apply the trained model to a protein sequence of interest to predict potential gamma-carboxylation sites.

-

Experimentally validate the predicted sites using the biochemical and analytical methods described below.

-

Biochemical Validation of Gamma-Carboxylation

In vitro assays are essential to confirm the activity of the gamma-glutamyl carboxylase on a putative substrate protein.

Experimental Protocol: In Vitro Gamma-Carboxylation Assay using Radiolabeled Bicarbonate

This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a peptide substrate by GGCX.[6]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.4).

-

Assemble the reaction mixture containing:

-

GGCX-containing microsomal preparation (as the enzyme source).

-

The purified putative Gla protein or a synthetic peptide representing a potential carboxylation domain.

-

Reduced Vitamin K (KH₂).

-

Dithiothreitol (DTT).

-

CHAPS and phosphatidylcholine (to maintain the enzyme's lipid environment).

-

NaH¹⁴CO₃ (radiolabel).

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the microsomal preparation to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 1-3 hours).

-

-

Quantification of Incorporated Radioactivity:

-

Stop the reaction by adding an equal volume of cold trichloroacetic acid (TCA).

-

Boil the sample to remove unincorporated ¹⁴CO₂.

-

Precipitate the carboxylated protein/peptide and wash the pellet to remove unincorporated radiolabel.

-

Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter. An increase in radioactivity compared to a negative control (without enzyme or substrate) indicates successful carboxylation.

-

Analytical Identification of this compound

Mass spectrometry (MS) is the gold standard for the definitive identification and localization of Gla residues in a protein.

Experimental Protocol: LC-MS/MS for Gla Peptide Analysis

-

Protein Extraction and In-Solution Digestion:

-

Extract total proteins from the tissue or cell line of interest.

-

Denature the proteins using 8 M urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8).[7][8]

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[7]

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 10 mM and incubating in the dark at room temperature for 15 minutes.[7]

-

Quench the alkylation reaction by adding DTT to a final concentration of 40 mM.[7]

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M.[7]

-

Digest the proteins into peptides using a protease such as trypsin (at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[7]

-

-

LC-MS/MS Analysis:

-

Separate the digested peptides using a reversed-phase liquid chromatography (LC) system.

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive HF).

-

For targeted analysis of Gla-containing peptides, use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM).[9]

-

Optimize MS parameters, including collision energy, for the fragmentation of Gla-containing peptides. An alkaline mobile phase and negative ionization mode can enhance the sensitivity of quantification.[9]

-

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database.

-

Identify peptides with a mass shift corresponding to the addition of a carboxyl group (+44 Da) on glutamate residues.

-

Manual validation of the MS/MS spectra is crucial to confirm the presence and location of the Gla modification.

-

Quantification of Carboxylated Proteins

Enzyme-linked immunosorbent assays (ELISAs) are powerful tools for quantifying the levels of total, carboxylated, and uncarboxylated forms of a specific Gla protein in biological samples.

Experimental Protocol: ELISA for Carboxylated and Uncarboxylated Protein Quantification

-

Assay Principle: This method utilizes specific antibodies that differentiate between the carboxylated and uncarboxylated forms of a Gla protein.[10][11][12]

-

Procedure:

-

Coat a 96-well plate with a capture antibody that binds to the target protein regardless of its carboxylation state.

-

Block non-specific binding sites.

-

Add the biological sample (e.g., serum, plasma, cell culture supernatant) to the wells.

-

Use two different detection antibodies:

-

One that specifically recognizes the gamma-carboxylated epitope (Gla-form).

-

Another that recognizes the uncarboxylated epitope (Glu-form).

-

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentrations of the carboxylated and uncarboxylated forms based on a standard curve.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Known Human this compound (Gla) Proteins and their Functions

| Protein Family | Protein Name | Number of Gla Residues | Primary Function(s) |

| Coagulation Factors | Prothrombin (Factor II) | 10 | Blood coagulation cascade |

| Factor VII | 10 | Blood coagulation cascade | |

| Factor IX | 12 | Blood coagulation cascade | |

| Factor X | 11 | Blood coagulation cascade | |

| Anticoagulants | Protein C | 9 | Regulation of coagulation |

| Protein S | 11 | Regulation of coagulation | |

| Protein Z | 13 | Regulation of coagulation | |

| Bone and Soft Tissue | Osteocalcin (Bone Gla Protein) | 3 | Bone metabolism, glucose homeostasis |

| Matrix Gla Protein (MGP) | 5 | Inhibition of vascular calcification | |

| Cell Signaling | Gas6 | 12 | Ligand for TAM receptor tyrosine kinases |

| Transmembrane Proteins | Proline-Rich Gla Protein 1 (PRGP1) | ~10 | Unknown |

| Proline-Rich Gla Protein 2 (PRGP2) | ~10 | Unknown | |

| Transmembrane Gla Protein 3 (TMG3) | 13 | Unknown | |

| Transmembrane Gla Protein 4 (TMG4) | 9 | Unknown |

Table 2: Tissue Expression of Novel Transmembrane Gla Proteins (TMGs) and Proline-Rich Gla Proteins (PRGPs) in Humans

| Gene | Fetal Brain | Fetal Liver | Fetal Kidney | Adult Brain | Adult Heart | Adult Lung | Adult Kidney | Adult Pancreas |

| PRGP1 | + | + | + | + | + | + | + | + |

| PRGP2 | + | + | + | + | + | + | + | + |

| TMG3 | + | + | + | + | + | + | + | + |

| TMG4 | + | + | + | + | + | + | + | + |

| Data derived from Kulman et al. (2001).[3][4] "+" indicates detectable expression. |

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Conclusion

The identification of novel this compound proteins represents a frontier in our understanding of the diverse roles of vitamin K in human physiology. The methodologies outlined in this guide provide a robust framework for researchers to discover and characterize these proteins. The integration of bioinformatics, biochemistry, and advanced analytical techniques is paramount to success in this field. As new Gla proteins are identified, they may emerge as novel biomarkers for disease and promising targets for therapeutic intervention in areas ranging from cardiovascular disease to oncology. This guide serves as a foundational resource for professionals dedicated to advancing this exciting area of research and development.

References

- 1. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Matrix Gla Protein (MGP) in Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of two novel transmembrane γ-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of two novel transmembrane this compound proteins expressed broadly in fetal and adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 9. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA-based method to quantify osteocalcin carboxylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylated and undercarboxylated osteocalcin in metabolic complications of human obesity and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of the Gamma-Carboxylation System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gamma-carboxylation system is a crucial post-translational modification pathway essential for the function of a diverse range of proteins involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction. This intricate system, centered around the enzyme gamma-glutamyl carboxylase (GGCX) and the vitamin K epoxide reductase (VKOR), has a deep evolutionary history, predating the divergence of major animal phyla. This technical guide provides an in-depth exploration of the evolution of the gamma-carboxylation system, presenting key quantitative data, detailed experimental protocols, and visual representations of the core molecular processes.

Evolutionary History and Phylogeny

The gamma-carboxylation system is an ancient biological process, with its core components, GGCX and VKOR, found across a wide array of animal species, from marine snails and insects to vertebrates.[1][2] This broad distribution suggests that the system originated before the divergence of protostomes and deuterostomes.[2]

Gamma-Glutamyl Carboxylase (GGCX)

The gene encoding GGCX is highly conserved across the animal kingdom, indicating its fundamental biological importance.[1] Phylogenetic studies have revealed a remarkable conservation of intron/exon boundaries between the GGCX genes of the marine mollusc Conus and humans, suggesting the presence of an intron-rich GGCX gene early in animal evolution.[2] While the GGCX enzyme is present and functional in organisms like Drosophila melanogaster, knockouts of the gene in this species have no apparent phenotypic defects, suggesting that its essentiality may vary depending on the organism's physiological context.[3]

Vitamin K Epoxide Reductase (VKOR)

The VKOR enzyme family has a similarly ancient origin and has been categorized into five major clades.[4] Intriguingly, phylogenetic and structural analyses suggest an ancient evolutionary relationship between the VKOR family and the prokaryotic disulfide bond formation protein B (DsbB) family.[5] In vertebrates, the VKOR gene has undergone duplication, leading to two paralogs: VKORC1 and VKORC1L1.[6][7] While both enzymes can reduce vitamin K epoxide, they exhibit different sensitivities to inhibitors and may have distinct physiological roles.[6][7] VKORC1 is the primary enzyme in the liver for maintaining the vitamin K cycle for blood coagulation, whereas VKORC1L1 may play a more significant role in other tissues.[6] Homologs of VKOR are also found in some bacteria and plants, where they function as quinone reductases and are not involved in a vitamin K cycle.[5][7]

Quantitative Data on Enzyme Function

The following tables summarize key kinetic and evolutionary parameters for GGCX and VKOR from various species. It is important to note that direct comparisons of kinetic data between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Kinetic Parameters of Gamma-Glutamyl Carboxylase (GGCX)

| Species | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |

| Conus textile (Marine Snail) | Phe-Leu-Glu-Glu-Leu | 420 | - | [8] |

| Conus textile (Marine Snail) | Human proprothrombin peptide (-18 to +10) | 1.7 | - | [8] |

| Conus textile (Marine Snail) | Human proFactor IX peptide (-18 to +10) | 6 | - | [8] |

| Conus textile (Marine Snail) | Vitamin K | 52 | - | [8] |

| Homo sapiens (Human) | BGP (Bone Gla Protein) | 0.86 (EC50) | - | [9] |

| Homo sapiens (Human) | MGP (Matrix Gla Protein) | 1.9 (EC50) | - | [9] |

| Homo sapiens (Human) | FIXgla-PC (Factor IX Gla domain-Protein C) | 4.6 (EC50) | - | [9] |

Note: EC50 values for human GGCX represent the half-maximal effective concentration of vitamin K for carboxylation of the respective reporter proteins in a cell-based assay.

Table 2: Kinetic Parameters of Vitamin K Epoxide Reductase (VKOR)

| Species | Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Source |

| Danio rerio (Zebrafish) | VKOR | Vitamin K1 epoxide | 4.15 | 2.57 | [1] |

| Danio rerio (Zebrafish) | VKOR | Vitamin K2 epoxide | 11.24 | 13.46 | [1] |

| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Liver) | Vitamin K1 epoxide | 1.8 ± 0.2 | 1.9 ± 0.1 | [10] |

| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Kidney) | Vitamin K1 epoxide | 2.5 ± 0.4 | 0.4 ± 0.03 | [10] |

| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Testis) | Vitamin K1 epoxide | 2.1 ± 0.3 | 0.3 ± 0.02 | [10] |

| Rattus norvegicus (Rat) | VKORC1 (Wild Type, Lung) | Vitamin K1 epoxide | 2.3 ± 0.4 | 0.2 ± 0.02 | [10] |

| Various Mammals (Hepatic Microsomes) | VKOR | Vitamin K1 2,3-epoxide | See Source | See Source | [7] |

Note: The study on various mammals provides a comparative table of apparent Km and Vmax values for hepatic VKOR activity in bovine, canine, equine, human, murine, ovine, porcine, and rat species.

Table 3: Evolutionary Rates (dN/dS) of GGCX and VKORC1 Genes in Rodents

| Gene | Rodent Group | dN/dS (ω) ratio | Source |

| Vkorc1 | Group I (Commensal) | ~0.25 | [11] |

| Vkorc1 | Group II (Wild) | ~0.45 | [11] |

| Vkorc1 | Group III (Desert) | ~0.75 | [11] |

| Ggcx | Group I (Commensal) | ~0.1 | [11] |

| Ggcx | Group II (Wild) | ~0.1 | [11] |

| Ggcx | Group III (Desert) | ~0.1 | [11] |

Note: dN/dS ratio < 1 indicates purifying (negative) selection, dN/dS = 1 indicates neutral evolution, and dN/dS > 1 indicates positive selection. The higher dN/dS ratio for Vkorc1 in desert rodents suggests accelerated evolution, potentially as an adaptation to their environment.[11]

Signaling Pathways and Molecular Interactions

The core of the gamma-carboxylation system is the vitamin K cycle, which regenerates the reduced vitamin K necessary for GGCX activity.

The Vitamin K Cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the gamma-carboxylation system.

Gamma-Glutamyl Carboxylase (GGCX) Activity Assays

This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into a synthetic peptide substrate.

Workflow:

GGCX Radiometric Assay Workflow.

Materials:

-